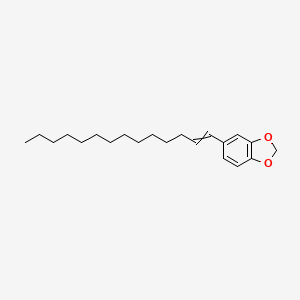
5-(Tetradec-1-EN-1-YL)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetradec-1-EN-1-YL)-2H-1,3-benzodioxole: is an organic compound characterized by a benzodioxole ring substituted with a tetradec-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetradec-1-EN-1-YL)-2H-1,3-benzodioxole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole ring and the tetradec-1-en-1-yl group.
Coupling Reaction: The tetradec-1-en-1-yl group is introduced to the benzodioxole ring through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C) using solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzodioxole derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-(Tetradec-1-EN-1-YL)-2H-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific molecular targets makes them candidates for drug development.
Industry
In industry, this compound is used in the synthesis of specialty chemicals, including fragrances, flavors, and polymers. Its unique properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 5-(Tetradec-1-EN-1-YL)-2H-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Tetradec-1-EN-1-YL)-2H-1,3-benzodioxole: shares structural similarities with other benzodioxole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific alkyl chain length and the presence of the benzodioxole ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
112448-70-1 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
5-tetradec-1-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16-20-21(17-19)23-18-22-20/h13-17H,2-12,18H2,1H3 |
InChI Key |
BEOIDMITODJMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
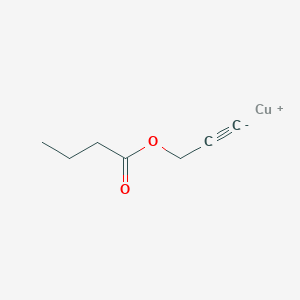


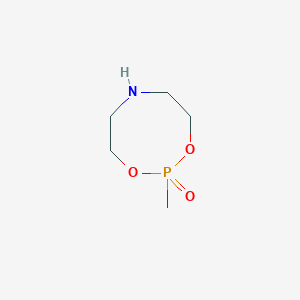
![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
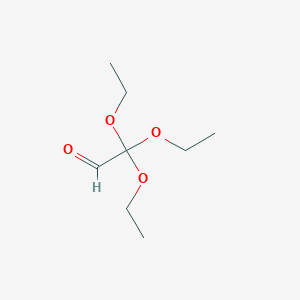


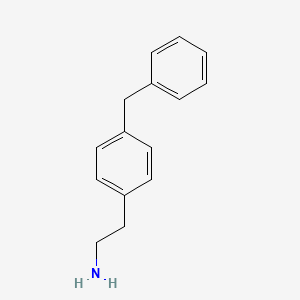
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
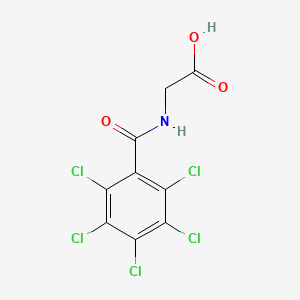
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
